molecular formula C6H19Cl2CoN4O6 B570061 Co(NH3)4 Ascorbate CAS No. 111619-00-2

Co(NH3)4 Ascorbate

Cat. No.: B570061
CAS No.: 111619-00-2
M. Wt: 373.073
InChI Key: DWCYLODLRRBEKE-UHFFFAOYSA-K
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Description

Co(NH₃)₄ Ascorbate is a cobalt(III) coordination complex where the ascorbate anion (C₆H₇O₆⁻) binds to a central Co³⁺ ion surrounded by four ammonia ligands. This complex is synthesized in aqueous solutions through reactions between cobalt-ammine cations and L-ascorbic acid. The structure is characterized by hexacoordinate geometry, with the ascorbate ligand forming a bidentate interaction via its O1 and O4 oxygen atoms . Spectroscopic techniques such as ¹³C-NMR, FT-IR, and electronic absorption spectroscopy confirm this binding mode and reveal perturbations in the hydrogen-bonding network of ascorbate upon metallation, distinguishing it from sodium ascorbate .

The compound’s stability and redox activity are influenced by the strong-field ammonia ligands, which stabilize the Co³⁺ oxidation state. This contrasts with simpler ascorbate salts (e.g., sodium ascorbate), where the ligand interacts ionically without direct metal coordination .

Properties

CAS No.

111619-00-2

Molecular Formula

C6H19Cl2CoN4O6

Molecular Weight

373.073

IUPAC Name

azane;cobalt(3+);2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dichloride

InChI

InChI=1S/C6H8O6.2ClH.Co.4H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;;;;/h2,5,7-10H,1H2;2*1H;;4*1H3/q;;;+3;;;;/p-3

InChI Key

DWCYLODLRRBEKE-UHFFFAOYSA-K

SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.N.N.N.N.[Cl-].[Cl-].[Co+3]

Synonyms

cobalt-tetrammine-ascorbate complex

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Co(NH3)4 Ascorbate typically involves the reaction of cobalt salts with ammonia and ascorbic acid. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of ammonia to form the tetrammine complex. Ascorbic acid is then added to the solution, resulting in the formation of the this compound. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the cobalt ion .

Industrial Production Methods

Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The complex is typically purified by crystallization or other separation techniques .

Chemical Reactions Analysis

Ligand Substitution Mechanisms

Co(III)-ammonia complexes undergo sequential, dissociative ligand substitution reactions. In aqueous buffer, [Co(Schiff base)(NH₃)₂]⁺ complexes exhibit ligand exchange rates dependent on axial ligands and reaction conditions . Key insights:

Electrochemical Behavior

Cyclic voltammetry reveals redox properties critical for reactivity:

ComplexReduction Potential (V vs. Ag/AgCl)Ligand Exchange Rate (s⁻¹)
[Co(Schiff base)(NH₃)₂]⁺-0.421.2 × 10⁻³
[Co(Schiff base)(3F-BnNH₂)₂]⁺-0.382.8 × 10⁻⁴

Data derived from electrochemical and kinetic studies .

  • Redox-Activity : Lower reduction potentials correlate with faster ligand substitution, enhancing cytotoxicity in biological systems .

  • Ascorbate’s Role : Acts as a reducing agent, facilitating Co(III) → Co(II) conversion and promoting ligand lability .

Reaction Kinetics in Ascorbate-Rich Media

Ascorbate significantly modifies reaction pathways:

  • Ligand Displacement : Ascorbate increases ligand exchange rates by 2–3 orders of magnitude via inner-sphere electron transfer, as shown in Eyring analyses .

  • Mechanistic Shift : In the presence of ascorbate, substitution shifts from purely dissociative to a mixed mechanism involving transient radical intermediates .

Biological Implications

Co(NH₃)₄ ascorbate’s reactivity directly impacts its biological activity:

  • Cytotoxicity : Complexes with faster ligand exchange rates (e.g., NH₃ vs. 3F-BnNH₂) exhibit higher toxicity in cancer cells due to enhanced cellular uptake and DNA binding .

  • Antioxidant Interactions : Ascorbate mitigates oxidative stress by reducing Co(III) and scavenging free radicals generated during ligand substitution .

Comparative Reactivity with Other Co(III) Complexes

PropertyCo(NH₃)₄ AscorbateCo₃O₄ NanoparticlesCo-Schiff Base Complexes
Redox Potential (V)-0.42+0.89 (vs. Ag/AgCl)-0.38 to -0.42
Ligand Exchange Rate1.2 × 10⁻³ s⁻¹N/A2.8 × 10⁻⁴ s⁻¹
Biological ActivityHigh cytotoxicityLow OER activityModerate cytotoxicity

OER = Oxygen Evolution Reaction .

Key Mechanistic Insights

  • Ascorbate as a Redox Mediator : Facilitates electron transfer via hydrogen bonding and proton-coupled pathways, stabilizing transition states during substitution .

  • Structural Dynamics : Co(III) complexes adopt distorted octahedral geometries, with ascorbate binding preferentially at equatorial sites to minimize steric strain .

Mechanism of Action

The mechanism by which the Co(NH3)4 Ascorbate exerts its effects involves the coordination of the cobalt ion with the ligands, which influences its redox properties and reactivity. The ascorbate ion acts as a reducing agent, stabilizing the cobalt ion in lower oxidation states. The molecular targets and pathways involved in its action include interactions with other metal ions, proteins, and enzymes in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and biological differences between Co(NH₃)₄ Ascorbate and related complexes:

Compound Metal Center Ligands Coordination Mode Key Properties Biological Relevance
Co(NH₃)₄ Ascorbate Co³⁺ 4 NH₃, 1 ascorbate Bidentate (O1, O4) Hexacoordinate; redox-stable; perturbed ascorbate H-bonding network Potential anticancer activity via redox processes
[Co(NH₃)₅ Ascorbate]²⁺ Co³⁺ 5 NH₃, 1 ascorbate Monodentate (O3) Hexacoordinate; weaker ascorbate interaction; lower stability in solution Limited studied biological effects
Sodium Ascorbate Na⁺ Ionic interaction No direct coordination High water solubility; rapid plasma clearance Antioxidant; vitamin C supplementation
Cisplatin (Cl₂(NH₃)₂Pt) Pt²⁺ 2 NH₃, 2 Cl⁻ Square planar geometry DNA crosslinking; hydrolyzes in vivo to active form Widely used anticancer drug
Na₃[Co(NO₂)₆] Co³⁺ 6 NO₂⁻ Octahedral nitrito ligands High solubility (720 g/L in water); inert to ligand substitution Analytical reagent; no known bioactivity

Key Observations:

Binding Mode & Stability: Co(NH₃)₄ Ascorbate’s bidentate ascorbate binding enhances stability compared to the monodentate [Co(NH₃)₅ Ascorbate]²⁺ . Sodium ascorbate lacks metal coordination, leading to faster metabolic clearance .

Cisplatin’s activity relies on Pt²⁺ hydrolysis and DNA binding, a distinct mechanism from cobalt complexes .

Solubility & Pharmacokinetics :

  • Sodium ascorbate’s high solubility contrasts with Co(NH₃)₄ Ascorbate’s lower solubility due to bulky ammonia ligands .
  • Erythrocyte ascorbate studies suggest Co complexes may have slower tissue distribution compared to ionic ascorbate .

Research Findings and Implications

Structural Insights:

  • FT-IR spectra of Co(NH₃)₄ Ascorbate show shifts in ascorbate’s carbonyl (C=O) and hydroxyl (O-H) stretches, confirming ligand-metal interaction .
  • ¹³C-NMR reveals ascorbate conformational changes, aligning with sodium ascorbate’s structure but with reduced intermolecular H-bonding .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of Co(NH₃)₄ Ascorbate?

Methodological Answer:

  • UV-Vis Spectroscopy : Analyze d-d transitions (400–700 nm) to infer cobalt’s octahedral geometry. Peaks at ~500 nm suggest ligand field stabilization .
  • Infrared (IR) Spectroscopy : Identify NH₃ N-H stretching (3200–3350 cm⁻¹) and ascorbate C=O/C-O vibrations (1600–1700 cm⁻¹) to confirm ligand coordination .
  • X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethylene glycol/water mixtures (70:30 v/v) at 4°C for 7 days .

Q. How should researchers design a baseline synthesis protocol for Co(NH₃)₄ Ascorbate?

Methodological Answer:

  • Step 1 : Dissolve cobalt nitrate (1 mmol) and ascorbic acid (4 mmol) in deionized water under nitrogen to prevent oxidation.
  • Step 2 : Add aqueous NH₃ dropwise (pH 8–9) to form the Co-NH₃ complex. Monitor via pH-stat titration.
  • Step 3 : Purify via recrystallization in ethanol/water (50:50 v/v) and validate purity with elemental analysis (C, H, N) and TGA .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in Co(NH₃)₄ Ascorbate’s antioxidant activity across studies?

Methodological Answer:

  • Variable Standardization : Control ascorbate concentration (5–10 mM) and temperature (25°C ± 1°C) to minimize environmental variability .
  • Multi-Method Validation : Compare results from DPPH radical scavenging assays, FRAP (Ferric Reducing Antioxidant Power), and ascorbate peroxidase activity tests. Use ANOVA to statistically reconcile discrepancies .
  • Bioinformatics Cross-Check : Apply PCA (Principal Component Analysis) to datasets from LC-MS and enzymatic assays to identify confounding variables (e.g., pH, dissolved O₂) .

Q. How can researchers optimize Co(NH₃)₄ Ascorbate’s redox behavior for mechanistic studies?

Methodological Answer:

  • Electrochemical Profiling : Use cyclic voltammetry (scan rate: 50 mV/s) in a three-electrode system with Ag/AgCl reference. Buffer solutions (pH 2–12) clarify proton-coupled electron transfer (PCET) mechanisms .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311G**) to predict redox potentials and compare with experimental data. Focus on Co³⁺/Co²⁺ transitions and ligand stability .
  • In Situ Spectroscopy : Couple spectroelectrochemical cells with UV-Vis to track real-time electronic structure changes during redox events .

Q. What methodologies resolve conflicting data on Co(NH₃)₄ Ascorbate’s stability in biological systems?

Methodological Answer:

  • Stability Assays : Incubate the compound in simulated physiological fluids (e.g., PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 265 nm for ascorbate) over 24 hours .
  • Competitive Ligand Studies : Introduce glutathione (1–10 mM) to assess ligand displacement kinetics using stopped-flow spectroscopy .
  • Metabolite Tracking : Use ¹³C-labeled ascorbate in cell cultures with LC-HRMS to trace metabolic fate and interaction with endogenous antioxidants .

Data Analysis and Reproducibility

Q. How should researchers validate the reproducibility of Co(NH₃)₄ Ascorbate’s bioactivity data?

Methodological Answer:

  • Triplicate Experiments : Perform three independent replicates with negative controls (e.g., CoCl₂ alone) to isolate compound-specific effects .
  • Error Quantification : Calculate standard deviations for IC₅₀ values in antioxidant assays. Use Grubbs’ test to identify outliers .
  • Open Data Practices : Share raw spectra, voltammograms, and crystallographic files (CIF) in repositories like Zenodo for peer validation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Co(NH₃)₄ Ascorbate studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
  • Multivariate Analysis : Apply MANOVA to assess interactions between variables (e.g., temperature, ascorbate concentration) in germination or enzyme activity studies .

Experimental Design Considerations

How to formulate a hypothesis-driven research question on Co(NH₃)₄ Ascorbate’s role in oxidative stress pathways?

Methodological Answer:

  • PICO Framework :
  • Population : Plant/animal cell models under H₂O₂-induced stress.
  • Intervention : Co(NH₃)₄ Ascorbate (1–100 µM).
  • Comparison : Untreated cells or ascorbate-only controls.
  • Outcome : Quantify lipid peroxidation (MDA assay) and glutathione levels (DTNB method) .
    • FINER Criteria : Ensure feasibility (in vitro models), novelty (comparison to non-complexed ascorbate), and relevance (implications for antioxidant therapeutics) .

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